N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the pyrazolo[1,5-a]pyrimidine core. Key reagents include 4-fluorobenzaldehyde, hydrazine hydrate, and various catalysts. The reaction conditions often involve refluxing in solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise as an antitumor agent and is being investigated for its potential therapeutic applications.
Industry: The compound’s unique photophysical properties make it useful in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern and the presence of both methyl and fluorophenyl groups.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6/c1-12-9-17(25-16(22-12)7-8-21-25)24(2)11-14-10-20-23-18(14)13-3-5-15(19)6-4-13/h3-10H,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKGMIDCBZEYMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N(C)CC3=C(NN=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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